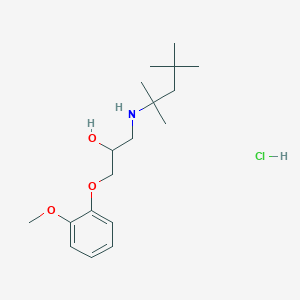![molecular formula C11H22N2O2 B2909308 tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate CAS No. 2357597-45-4](/img/structure/B2909308.png)
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further linked to an aminoethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and cyclobutylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate for various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
作用機序
The mechanism of action of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclobutyl ring.
tert-butyl N-(3-aminopropyl)carbamate: Similar structure with a propyl group instead of an aminoethyl group.
tert-butyl N-(2-aminoethyl)cyclopropylcarbamate: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities .
特性
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZXBMLQEHSJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2909225.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2909227.png)
![methyl 2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2909230.png)

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909239.png)



